molecular formula C5H4BF2NO2 B578469 2,3-Difluoropyridine-4-boronic acid CAS No. 1263374-42-0

2,3-Difluoropyridine-4-boronic acid

Cat. No. B578469
Key on ui cas rn: 1263374-42-0
M. Wt: 158.899
InChI Key: LJEFUOGGCMPGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778951B2

Procedure details

A mixture of THF and hexanes (6 mL, 1:1 v:v), and diisopropyl amine (0.681 mL, 4.78 mmol) was cooled to −78° C. BuLi (2.5 M in hexanes, 2.00 mL, 5.00 mmol) was added to the cooled mixture, followed by addition of 2,3-difluoropyridine after about 15 minutes. The mixture was stirred for 1 hour at −78° C. before being transferred to a 3 mL THF solution of triisopropyl borate (1.11 mL, 4.78 mmol) at −78° C. via a cannula. The resulting solution was stirred at −78° C. for 1 hour, slowly warmed up to ambient temperature and then quenched with 2 M NaOH solution (20 mL). The two layers were separated and the aqueous phase was washed once with ether. The aqueous phase was then acidified with HCl to pH 5 and extracted three times with EtOAc. The organic layers were combined, dried over sodium sulfate and concentrated to yield the product as a light yellow solid, which was used in the next step without purification. LCMS (m/z): 159.9 (M+H), retention time=0.35 min.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.681 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][N:15]=1.[B:21](OC(C)C)([O:26]C(C)C)[O:22]C(C)C>C1COCC1>[F:13][C:14]1[C:19]([F:20])=[C:18]([B:21]([OH:26])[OH:22])[CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=CC=C1F
Step Three
Name
Quantity
1.11 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.681 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
hexanes
Quantity
6 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched with 2 M NaOH solution (20 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the aqueous phase was washed once with ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=CC(=C1F)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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